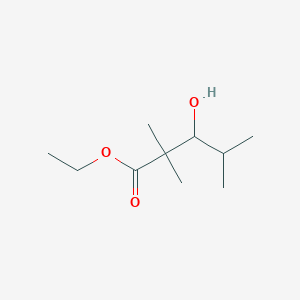

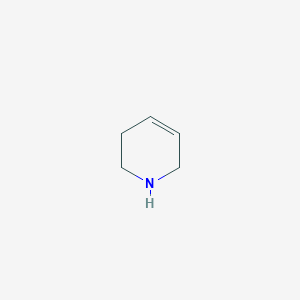

![molecular formula C9H9NS B147675 2,4-二甲基苯并[d]噻唑 CAS No. 5262-63-5](/img/structure/B147675.png)

2,4-二甲基苯并[d]噻唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

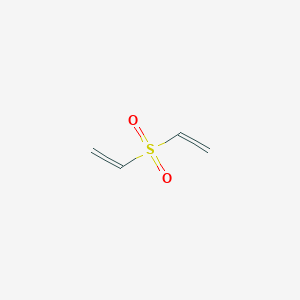

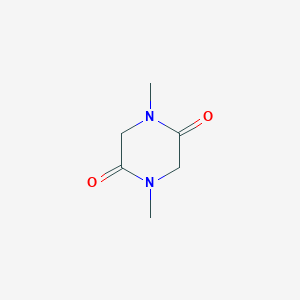

2,4-Dimethylbenzo[d]thiazole is a chemical compound that belongs to the class of thiazoles, which are heterocyclic compounds containing a ring with sulfur and nitrogen as heteroatoms. Thiazoles are known for their diverse applications in various fields such as pharmaceuticals, agriculture, and materials science. Although the provided papers do not directly discuss 2,4-Dimethylbenzo[d]thiazole, they do provide insights into the chemistry of related thiazole derivatives and their potential applications.

Synthesis Analysis

Molecular Structure Analysis

The molecular structure of thiazole derivatives is crucial for their function. The rigid planar structure of thiazolo[5,4-d]thiazoles, for example, facilitates efficient intermolecular π–π overlap, which is essential for their semiconductor properties . The structure-activity relationship is also evident in the synthesis of biologically active complexes of thiadiazole derivatives, where the ligand's structure influences the properties and biological activity of the resulting metal complexes . This suggests that the molecular structure of 2,4-Dimethylbenzo[d]thiazole would play a significant role in its reactivity and potential applications.

Chemical Reactions Analysis

Thiazole derivatives undergo various chemical reactions that are influenced by their molecular structure. The reactivity of these compounds can be tailored by functionalizing them with different substituents. For example, the synthesis of biologically active complexes involves the reaction of thiadiazole derivatives with different metal ions . The anticancer activity of imidazo[2,1-b][1,3,4]thiadiazole derivatives is a result of their ability to interact with biological targets, which is a consequence of their chemical reactivity . These studies indicate that 2,4-Dimethylbenzo[d]thiazole would also be expected to participate in a variety of chemical reactions, potentially leading to applications in medicinal chemistry or materials science.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives are determined by their molecular structure and substituents. These properties include oxidative stability, planarity, and the ability to form π–π interactions, which are important for their electronic properties . The physico-chemical properties of metal complexes of thiadiazole derivatives, such as elemental composition, molar conductance, and magnetic susceptibility, are characterized to propose probable structures for these complexes . The physical and chemical properties of 2,4-Dimethylbenzo[d]thiazole would similarly be characterized to understand its behavior and potential applications in various fields.

科学研究应用

噻唑衍生物简介

噻唑是一种著名的五元杂环化合物,因其多样的生物和药理活性而被广泛研究。最近的文献和专利揭示了噻唑衍生物的广泛应用,从治疗用途到其在药物化学中作为有效的抗癌、抗菌、抗炎和抗氧化剂等方面的作用。

噻唑衍生物的治疗应用

Leoni 等人(2014 年)的一篇综述重点介绍了噻唑衍生物的药物化学观点,强调了它们由于酶靶点的特异性而在各种治疗领域中的实用性。这包括它们作为磷脂酰肌醇-3-激酶、蛋白激酶和参与代谢的酶的抑制剂的作用,展示了噻唑环作为药物发现中的关键支架 (Leoni、Locatelli、Morigi 和 Rambaldi,2014 年)。

Sharma 等人(2019 年)的另一篇综合综述详细阐述了噻唑衍生物的广泛生物活性,这些活性通过 2000 年至 2017 年提交的专利记录在案。重点主要放在抗感染和抗癌潜力上,强调了噻唑类化合物在当代药物化学中的重要性 (Sharma、Bansal、Sharma、Pathak 和 Sharma,2019 年)。

抗癌和抗菌潜力

噻唑衍生物的抗癌和抗菌特性有据可查。Jain 等人(2017 年)回顾了噻唑衍生物的结构多样性及其特异的抗癌活性。这些化合物的分子模型表明可以增强其抗癌功效的修饰,表明噻唑衍生物是肿瘤学中的有价值的先导 (Jain、Pattnaik、Pathak、Kumar、Pathak、Jain 和 Vaidya,2017 年)。

Mohanty 等人(2021 年)对噻唑及其衍生物的抗菌活性进行了广泛的综述,重点介绍了它们对各种细菌和病原体的显着疗效。这强化了噻唑衍生物在解决抗生素耐药性和开发新的抗菌剂中的作用 (Mohanty、Behera、Behura、Shubhadarshinee、Mohapatra、Barick 和 Jali,2021 年)。

安全和危害

The safety information for 2,4-Dimethylbenzo[d]thiazole indicates that it has a GHS07 pictogram and a warning signal word . The hazard statement is H302 . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . It is also advised to keep away from heat/sparks/open flames/hot surfaces .

属性

IUPAC Name |

2,4-dimethyl-1,3-benzothiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NS/c1-6-4-3-5-8-9(6)10-7(2)11-8/h3-5H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKUXVIGPUOXPMM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)SC(=N2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40476644 |

Source

|

| Record name | 2,4-Dimethylbenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40476644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Dimethylbenzo[d]thiazole | |

CAS RN |

5262-63-5 |

Source

|

| Record name | 2,4-Dimethylbenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40476644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。